

Spectroscopic Profile of N-Benzoyl-L-aspartic acid: A Technical Overview

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Compound of Interest

Compound Name: *N-Benzoyl-L-aspartic acid*

Cat. No.: B3415940

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This technical guide provides an overview of the spectroscopic data for **N-Benzoyl-L-aspartic acid**, a key metabolite and building block in various biochemical and pharmaceutical applications. Due to the limited availability of public spectroscopic data for this specific compound, this document also presents general experimental protocols and data for closely related compounds to serve as a practical reference for researchers in the field.

Physicochemical Properties

N-Benzoyl-L-aspartic acid (C₁₁H₁₁NO₅) is a derivative of the amino acid L-aspartic acid, with a molecular weight of 237.21 g/mol ^[1] It is typically a white to off-white solid.^[2]

Spectroscopic Data Summary

Comprehensive, publicly available datasets for **N-Benzoyl-L-aspartic acid** are scarce. The following tables summarize the available information and provide context with data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Quantitative ¹H and ¹³C NMR data for **N-Benzoyl-L-aspartic acid** are not readily available in public spectral databases. For reference, data for related compounds are often used to predict or interpret spectra.

| Compound | ¹ H NMR (δ, ppm) | ¹³ C NMR (δ, ppm) | Solvent |
|---------------------------|-----------------------------|------------------------------|---------|
| N-Benzoyl-L-aspartic acid | Data not available | Data not available | - |

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum of **N-Benzoyl-L-aspartic acid** has been recorded using the KBr wafer technique, though a detailed peak list is not publicly available.^[1] The expected characteristic absorption bands are based on its functional groups.

| Functional Group | Expected Absorption Range (cm ⁻¹) |
|-------------------------------|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H Stretch (Amide) | 3400-3200 |
| C=O Stretch (Carboxylic Acid) | 1725-1700 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1550-1510 |
| C-N Stretch | 1400-1000 |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |

Table 3: Mass Spectrometry (MS) Data

The exact mass and molecular formula of **N-Benzoyl-L-aspartic acid** are well-established. However, detailed fragmentation patterns from techniques like MS/MS are not widely published.

| Parameter | Value |
|--------------------|---|
| Molecular Formula | C ₁₁ H ₁₁ NO ₅ |
| Molecular Weight | 237.21 g/mol |
| Monoisotopic Mass | 237.0637 u |
| Fragmentation Data | Data not available |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
- **Internal Standard:** Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

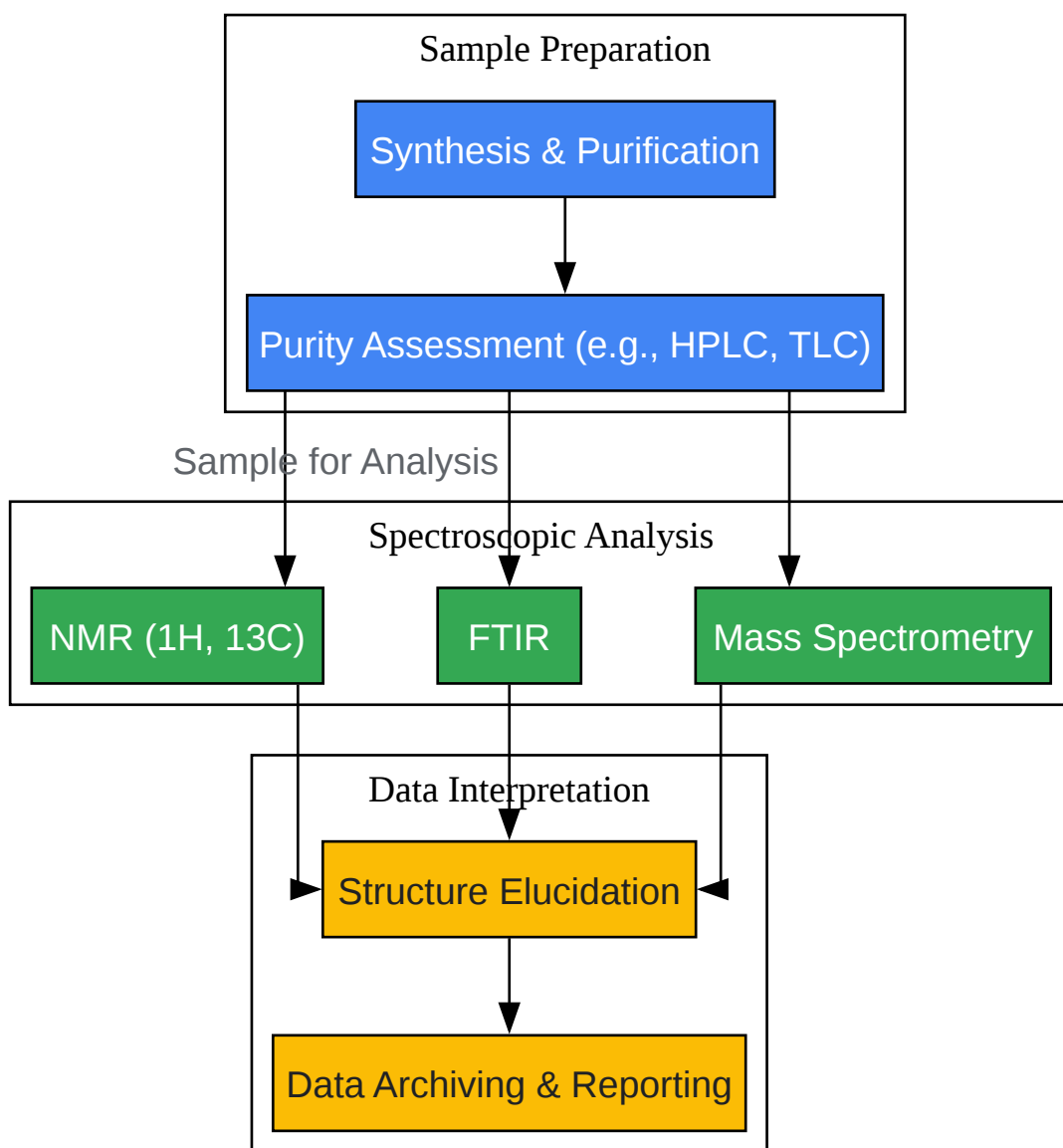
- Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak.
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
- Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. Propose fragmentation pathways to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **N-Benzoyl-L-aspartic acid**.



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